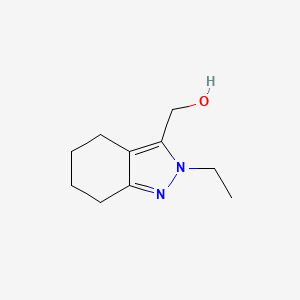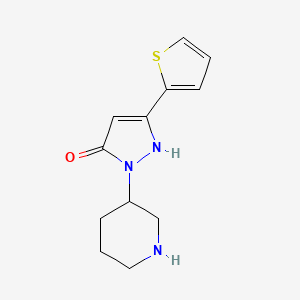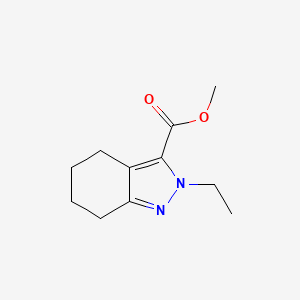![molecular formula C12H12FN3O B1484110 6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine CAS No. 2098071-59-9](/img/structure/B1484110.png)
6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine, also known as FPMPA, is a small molecule that has been used in a variety of scientific research applications. It is an analog of the naturally occurring compound pyrimidin-4-amine and is used as a tool to study the effects of small molecules on biochemical and physiological processes. FPMPA has been used in a range of research applications, including the study of enzyme activity, protein-protein interactions, and other biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One significant area of research involves the synthesis and chemical reactions of pyrimidine derivatives, including the action of potassium amide on halogenated pyrimidines in liquid ammonia. This process results in various products, including 2-amino and 4-amino derivatives, through substitutions and ring transformations. These reactions are crucial for creating compounds with potential pharmaceutical applications (Streef & Hertog, 2010).
Structural and Molecular Characterization
Research also focuses on the detailed structural and molecular characterization of fluorinated pyrimidine derivatives. Studies on compounds like 6-fluorinated 2-methylthio-4-methylpyrimidines have been synthesized, and their structures elucidated through elemental analysis and spectroscopy, revealing insights into their chemical behavior and potential for further functionalization (Popova et al., 1999).
Biological Activity and Applications
Further research extends into the biological activity and applications of these compounds. For instance, 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines have been synthesized, demonstrating significant antituberculous effects. These studies highlight the therapeutic potential of pyrimidine derivatives in treating infectious diseases (Erkin & Krutikov, 2007).
Advanced Materials and Chemical Analysis
Research on pyrimidine derivatives also extends to advanced materials and chemical analysis. Studies on the synthesis and characterization of polyphenols derived from 4-fluorobenzaldehyde, for example, investigate the impact of electron-donating groups on the physical properties of the resulting materials, underscoring the versatility of pyrimidine derivatives in material science applications (Kaya, Kamaci, & Arican, 2012).
Eigenschaften
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-15-10(6-12(14)16-8)7-17-11-4-2-9(13)3-5-11/h2-6H,7H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXQMWPXVKGQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)


![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)

![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1484038.png)
![1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484040.png)
![1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484042.png)



![Methyl 2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1484049.png)